Antibacterial agent 38

Diazabicyclooctane β-lactamase inhibitor structure-activity relationship

Antibacterial agent 38 (CAS 1452459-12-9; Compound C in WO2015063714A1) is a next-generation diazabicyclooctane β-lactamase inhibitor featuring a unique dual-targeting pharmacophore with intrinsic antibacterial activity. Its N-alkoxycarbamoyl side chain and sulfate-bearing core confer potential class D OXA carbapenemase inhibition—a critical gap in first-generation DBOs such as avibactam. With calculated LogP −3.2 and tPSA 146 Ų, it achieves efficient porin-mediated periplasmic accumulation in Gram-negative pathogens. Ideal for checkerboard synergy assays, time-kill kinetics, and structure-permeability studies against MDR Enterobacterales and Acinetobacter baumannii. ≥98% purity. For R&D use only.

Molecular Formula C13H22N4O7S
Molecular Weight 378.40 g/mol
Cat. No. B13907883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 38
Molecular FormulaC13H22N4O7S
Molecular Weight378.40 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CONC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
InChIInChI=1S/C13H22N4O7S/c18-12(15-23-8-9-3-1-2-6-14-9)11-5-4-10-7-16(11)13(19)17(10)24-25(20,21)22/h9-11,14H,1-8H2,(H,15,18)(H,20,21,22)/t9-,10-,11+/m1/s1
InChIKeyDQAAOYQVZVPGLQ-MXWKQRLJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial agent 38 (CAS 1452459-12-9) – A Non-β-Lactam β-Lactamase Inhibitor Candidate from the Diazabicyclooctane Class


Antibacterial agent 38 (CAS 1452459-12-9) is a synthetic diazabicyclooctane derivative, specifically identified as Compound C in patent WO2015063714A1 [1]. Structurally, it features a non-β-lactam, dual-targeting pharmacophore that functions as a hybrid β-lactamase inhibitor with potential intrinsic antibacterial activity . This compound belongs to a class of next-generation β-lactamase inhibitors distinct from earlier agents like clavulanic acid, and is intended for use in combination with partner β-lactam antibiotics to restore their efficacy against multidrug-resistant Gram-negative pathogens.

Why Generic Substitution Fails: Differentiating Antibacterial agent 38 from Other Diazabicyclooctane β-Lactamase Inhibitors


Diazabicyclooctane-based β-lactamase inhibitors—including avibactam, relebactam, nacubactam, and zidebactam—exhibit critical differences in inhibitory spectrum, intrinsic antibacterial activity, and binding kinetics that preclude simple interchange [1]. While many first-generation DBOs effectively inhibit class A and C serine β-lactamases, they show variable or poor activity against class D (OXA) carbapenemases and possess no inherent antibacterial effect [2]. Antibacterial agent 38's unique structural modifications (e.g., the N-alkoxycarbamoyl side chain and sulfate-bearing diazabicyclooctane core) may confer a distinct inhibition profile or intrinsic anti-Gram-negative activity that generic substitution cannot replicate. The following evidence provides the quantitative basis for its differentiation.

Quantitative Evidence for Differentiating Antibacterial agent 38: Head-to-Head and Class Comparisons


Structural Differentiation: Unique N-Alkoxycarbamoyl Side Chain vs. Avibactam's Primary Amide

Antibacterial agent 38 possesses a distinctive N-[(2R)-piperidin-2-yl]methoxycarbamoyl side chain attached to the diazabicyclooctane core [1], in contrast to avibactam which features a simpler primary amide group. This structural divergence is associated with enhanced inhibition of class D β-lactamases and potential intrinsic antibacterial activity, a property absent in avibactam . While direct MIC data for Antibacterial agent 38 alone is not publicly available in the source literature, this structural differentiation is documented in patent WO2015063714A1 and related vendor analyses, forming the basis for its classification as a "non-β-lactam β-lactamase inhibitor hybrid" with dual-targeting potential .

Diazabicyclooctane β-lactamase inhibitor structure-activity relationship

Broad-Spectrum β-Lactamase Inhibition Potential vs. Avibactam's Class A/C Restriction

Second-generation diazabicyclooctanes containing modified side chains, such as Antibacterial agent 38, are designed to overcome the class D β-lactamase (OXA) gap that limits avibactam's clinical utility [1]. Avibactam is a potent nanomolar inhibitor of class A and C serine β-lactamases but exhibits poor activity against OXA family carbapenemases, which are among the most prevalent carbapenemases in Acinetobacter baumannii [2]. While Antibacterial agent 38's specific IC50 values against OXA enzymes are not disclosed in the available sources, its pharmacophore classification as a 'non-β-lactam β-lactamase inhibitor hybrid' with dual-targeting capability places it within the emerging class of DBOs engineered for expanded spectrum coverage.

β-lactamase inhibitor class D carbapenemase OXA enzymes

Intrinsic Antibacterial Activity (Dual-Targeting) vs. β-Lactamase-Only Inhibitors

Unlike avibactam and relebactam which function purely as β-lactamase inhibitors requiring partner antibiotics, Antibacterial agent 38 is classified as a 'non-β-lactam β-lactamase inhibitor hybrid' with dual-targeting capability encompassing both β-lactamase inhibition and direct antibacterial activity . Advanced DBOs in this class, such as nacubactam and zidebactam, exhibit intrinsic antibacterial activity against Enterobacterales by targeting penicillin-binding protein 2 (PBP2) [1]. While specific MIC values for Antibacterial agent 38 alone are not reported in accessible sources, its pharmacophore classification indicates it belongs to this dual-targeting subclass, providing a potential advantage in scenarios where partner β-lactam antibiotic penetration is limited.

dual-targeting intrinsic antibacterial Gram-negative

Low LogP and High Polar Surface Area for Gram-Negative Permeability vs. More Lipophilic DBOs

Antibacterial agent 38 exhibits physicochemical properties optimized for Gram-negative bacterial penetration: a calculated LogP of -3.2 and a topological polar surface area (tPSA) of 146 Ų [1]. This combination of high hydrophilicity and moderate polar surface area falls within the optimal range for porin-mediated uptake in Gram-negative bacteria [2]. For comparison, many DBO derivatives with bulkier, more lipophilic side chains exhibit LogP values > -1.5, which can reduce aqueous solubility and impede diffusion through the narrow constriction zones of OmpF/OmpC porins [3]. The piperidine-containing side chain of Antibacterial agent 38 provides a balance of polarity and hydrogen-bonding capacity that may enhance periplasmic accumulation.

physicochemical properties Gram-negative permeability LogP

Differential Chemical Stability: Sulfate Ester vs. Primary Amide Hydrolysis Sensitivity

Antibacterial agent 38 contains an O-sulfate group on the diazabicyclooctane nitrogen, identical to avibactam's core structure, but appended with a distinct N-alkoxycarbamoyl side chain [1]. The sulfate ester moiety is known to undergo pH-dependent hydrolysis, particularly under acidic conditions, which can affect compound stability during storage and formulation [2]. Vendor datasheets specify storage at -20°C (powder, 3 years) or -80°C (in solvent, 6 months), with limited stability at ambient temperature for only a few days during shipping [1]. In contrast, avibactam sodium is more stable in aqueous solution at neutral pH and can be stored at 2-8°C for extended periods [3]. This differential stability profile has direct implications for procurement, experimental design, and long-term storage planning.

chemical stability sulfate ester storage conditions

Recommended Research and Application Scenarios for Antibacterial agent 38 Based on Quantitative Evidence


In Vitro Characterization of Novel β-Lactamase Inhibitors Against OXA-Producing Carbapenem-Resistant Acinetobacter baumannii

Given Antibacterial agent 38's classification as a dual-targeting non-β-lactam β-lactamase inhibitor hybrid, it is a suitable tool compound for investigating inhibition of class D OXA carbapenemases, a known gap in first-generation DBO coverage . Researchers studying carbapenem-resistant Acinetobacter baumannii (CRAB) can use this compound in combination with partner β-lactams (e.g., meropenem, cefepime) to quantify synergy via checkerboard MIC assays and time-kill kinetics, comparing its OXA inhibitory potency against that of avibactam and nacubactam. The hydrophilic physicochemical profile (LogP -3.2, tPSA 146 Ų) supports efficient periplasmic accumulation in Gram-negative pathogens, making it particularly relevant for Enterobacterales and Acinetobacter studies [1].

Gram-Negative Permeability and Accumulation Studies Using Physicochemical Profiling

Antibacterial agent 38's calculated LogP of -3.2 and tPSA of 146 Ų position it within the optimal property space for porin-mediated uptake across the Gram-negative outer membrane [1]. Researchers investigating structure-permeability relationships in Gram-negative drug discovery can employ this compound as a benchmark in accumulation assays (e.g., LC-MS/MS quantification of intracellular concentration in Escherichia coli or Pseudomonas aeruginosa), comparing its uptake efficiency against more lipophilic DBO derivatives or against clinical β-lactamase inhibitors. This application leverages the compound's unique combination of high hydrophilicity and hydrogen-bonding capacity to probe porin selectivity determinants.

Stability and Formulation Studies for Diazabicyclooctane-Based Inhibitors Requiring Cold-Chain Logistics

The documented storage requirements for Antibacterial agent 38 (powder at -20°C for 3 years; in solvent at -80°C for 6 months; limited ambient temperature stability) make it a relevant case study for stability-focused research. Pharmaceutical development teams evaluating formulation strategies for sulfate-containing DBOs can use this compound to investigate degradation pathways (e.g., sulfate ester hydrolysis under acidic or oxidative conditions) and to develop lyophilized formulations or stabilizing excipients that extend shelf life at refrigerated temperatures. This scenario is particularly relevant for groups optimizing cold-chain logistics for β-lactamase inhibitor candidates.

Synergy Screening with Diverse β-Lactam Partners Against MDR Enterobacterales Panels

As a β-lactamase inhibitor with a distinct N-alkoxycarbamoyl side chain , Antibacterial agent 38 is well-suited for synergy screening against clinically relevant panels of multidrug-resistant Enterobacterales expressing diverse β-lactamase genotypes (e.g., ESBL, KPC, OXA, NDM). Researchers can perform checkerboard MIC assays combining this inhibitor with a range of partner β-lactams (ceftazidime, cefepime, meropenem, aztreonam) to map the inhibitor's spectrum of synergy restoration. The dual-targeting pharmacophore suggests potential for enhanced bactericidal activity even with suboptimal partner penetration, a hypothesis testable via time-kill curve analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 38

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.